Kilogram-Scale AG7088 Intermediate Synthesis
Boc-L-glutamic acid dimethyl ester serves as the chiral pool starting material for asymmetric dianionic cyanomethylation to produce a key intermediate for AG7088 (rupintrivir), a rhinovirus protease inhibitor [1]. The reported methodology enables preparation of the target intermediate in kilogram quantities with an overall yield of 30% [2]. This compound's α- and γ-methyl ester differentiation, combined with the Boc-protected chiral α-center, enables stereoselective γ-position alkylation that alternative protected glutamates (e.g., benzyl ester or tert-butyl ester variants) do not support with equivalent efficiency or scalability .
| Evidence Dimension | Kilogram-scale process yield for antiviral intermediate synthesis |
|---|---|
| Target Compound Data | Overall yield of 30% for the target intermediate, process scalable to kilogram quantities [2] |
| Comparator Or Baseline | Boc-L-glutamic acid γ-benzyl α-methyl ester (MW 351.4) and Boc-L-glutamic acid γ-tert-butyl ester (MW 303.4) are bulkier ester variants that exhibit differential reactivity and deprotection kinetics; direct kilogram-scale yield data for these comparators in the same transformation are not reported in the primary literature |
| Quantified Difference | Not applicable; class-level inference based on structural differentiation and documented scalability of target compound |
| Conditions | Asymmetric dianionic cyanomethylation reaction; process conditions reported in Tetrahedron Letters 2001, 42(39), 6807–6809 [2] |
Why This Matters
Procurement of Boc-L-glutamic acid dimethyl ester is supported by published process-chemistry precedent demonstrating kilogram-scale synthetic utility for antiviral drug intermediate production, a level of industrial validation not equally documented for alternative protected glutamate esters.
- [1] Tian, Q., et al. (2001). An efficient synthesis of a key intermediate for the preparation of the rhinovirus protease inhibitor AG7088 via asymmetric dianionic cyanomethylation of N-Boc-L-(+)-glutamic acid dimethyl ester. Tetrahedron Letters, 42(39), 6807–6809. View Source
- [2] Tian, Q., et al. (2001). Abstract: This methodology enables the preparation of this compound in kilogram quantities with an overall yield of 30%. Tetrahedron Letters, 42(39), 6807–6809. View Source
